molecular formula C19H18O8 B3038240 4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone CAS No. 83133-17-9

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone

Cat. No.: B3038240
CAS No.: 83133-17-9
M. Wt: 374.3 g/mol
InChI Key: XEHLDSAKZSXOFK-UHFFFAOYSA-N
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Description

4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone is a flavonoid compound with the molecular formula C19H18O8. It is characterized by the presence of multiple hydroxyl and methoxy groups attached to its flavone backbone. This compound is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone typically involves the regioselective reaction of 4’-hydroxy-3’,5,5’,6,7-pentamethoxyflavone with aluminum (III) chloride in acetonitrile, followed by treatment with hydrogen chloride in water under reflux conditions . This method ensures the selective introduction of hydroxyl groups at the desired positions on the flavone structure.

Industrial Production Methods: While specific industrial production methods for 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone are not extensively documented, the compound can be produced in high purity using the aforementioned synthetic routes. The process involves careful control of reaction conditions to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroflavones or other reduced products.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones.

Scientific Research Applications

4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone is unique due to its specific substitution pattern of hydroxyl and methoxy groups. Similar compounds include:

  • 5,6-Dihydroxy-3,7,3’,4’-tetramethoxyflavone
  • 3,5-Dihydroxy-6,7,3’,4’-tetramethoxyflavone
  • 5,3’-Dihydroxy-6,7,4’,5’-tetramethoxyflavone

These compounds share similar structural features but differ in the positions of hydroxyl and methoxy groups, which can influence their biological activities and chemical properties .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)17(13)21)11-7-10(20)16-12(27-11)8-15(25-3)19(26-4)18(16)22/h5-8,21-22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHLDSAKZSXOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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